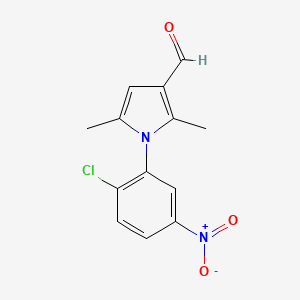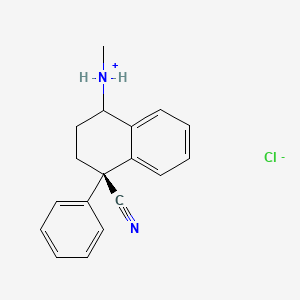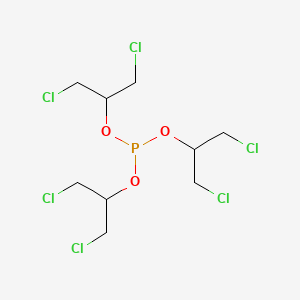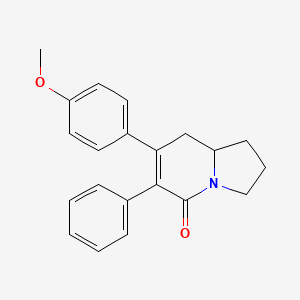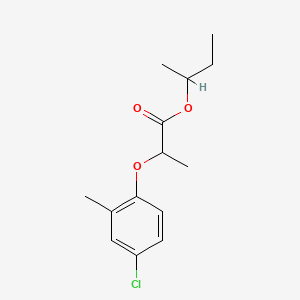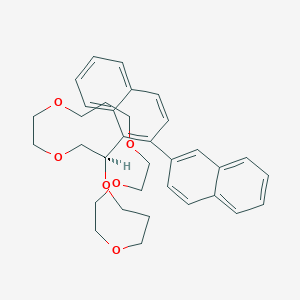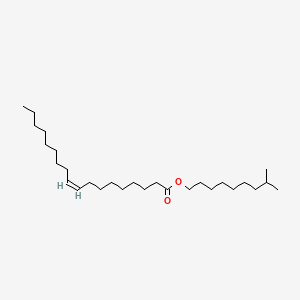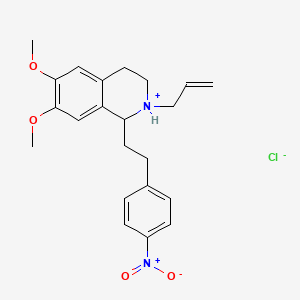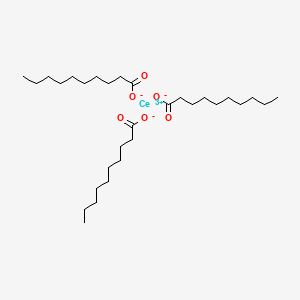
Cerium(3+) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a reaction between cerium(III) chloride and decanoic acid in an appropriate solvent. The reaction typically involves dissolving cerium(III) chloride in a solvent such as ethanol or water, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(3+) decanoate can undergo various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(IV) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce cerium(4+) to cerium(3+).
Substitution: Ligand exchange reactions can be carried out using various ligands and solvents, depending on the desired product.
Major Products Formed:
Oxidation: Cerium(IV) oxide or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cerium-based materials and catalysts.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology applications.
Wirkmechanismus
Cerium(3+) decanoate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is known for its catalytic properties and use in fuel cells, this compound offers unique advantages in terms of solubility and potential biological applications. Other similar compounds include cerium(III) acetate and cerium(III) stearate, which differ in their ligand structures and resulting properties.
Vergleich Mit ähnlichen Verbindungen
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) acetate
- Cerium(III) stearate
Eigenschaften
CAS-Nummer |
7492-58-2 |
|---|---|
Molekularformel |
C30H57CeO6 |
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


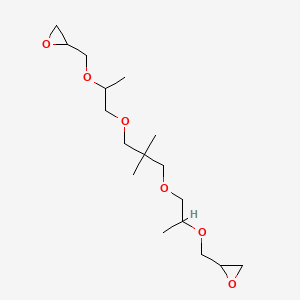
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)
